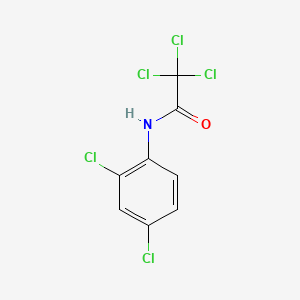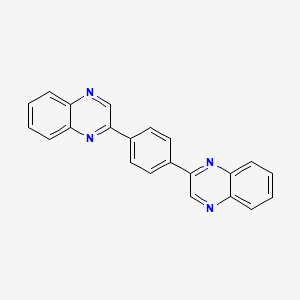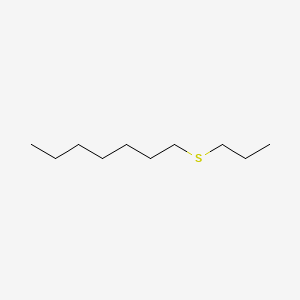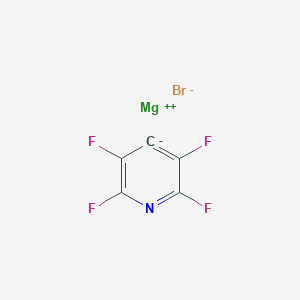
magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide is a chemical compound that combines magnesium, bromide, and a fluorinated pyridine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide typically involves the reaction of 2,3,5,6-tetrafluoropyridine with a magnesium reagent in the presence of a bromide source. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional steps to ensure purity and yield. This includes the use of high-purity reagents, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the magnesium center can be oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols for substitution reactions. Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used for redox reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while redox reactions can produce different oxidation states of the magnesium center .
Wissenschaftliche Forschungsanwendungen
Magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated pyridine moieties into target molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide involves its interaction with molecular targets through its fluorinated pyridine ring and magnesium center. The fluorine atoms can enhance the compound’s lipophilicity and biological activity, while the magnesium center can participate in coordination chemistry with various ligands .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,5,6-Tetrafluoropyridine: A precursor in the synthesis of magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide.
Magnesium bromide: A related compound that shares the magnesium and bromide components but lacks the fluorinated pyridine ring.
Uniqueness
This compound is unique due to the combination of a fluorinated pyridine ring with a magnesium center, which imparts distinct chemical properties and reactivity compared to other similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
31103-36-3 |
|---|---|
Molekularformel |
C5BrF4MgN |
Molekulargewicht |
254.26 g/mol |
IUPAC-Name |
magnesium;2,3,5,6-tetrafluoro-4H-pyridin-4-ide;bromide |
InChI |
InChI=1S/C5F4N.BrH.Mg/c6-2-1-3(7)5(9)10-4(2)8;;/h;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
QLOPVUDJOMRHGV-UHFFFAOYSA-M |
Kanonische SMILES |
[C-]1=C(C(=NC(=C1F)F)F)F.[Mg+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Methoxy-3,3-dimethyl-3h-furo[2,3-b]pyrano[3,2-f]quinoline](/img/structure/B14686260.png)
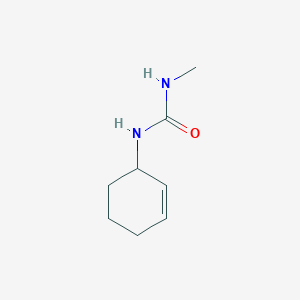
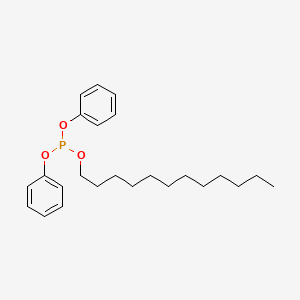
![alpha-[4-Trifluoromethylphenyl]-2-aminocinnamic acid](/img/structure/B14686275.png)
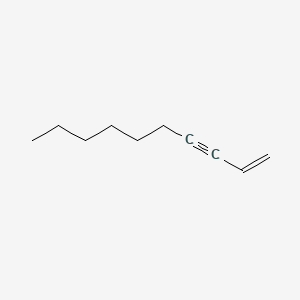

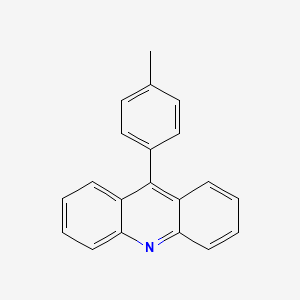
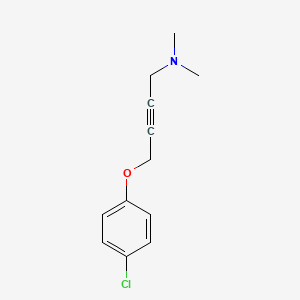
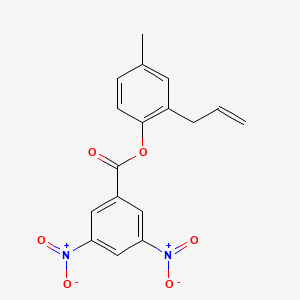
![3-[[[4-[2-[(3-Hydroxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]phenol](/img/structure/B14686299.png)
